((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid
Description
The compound ((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid is a chiral, Boc-protected amino acid derivative. Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a tert-butoxycarbonyl (Boc) amino group. The acetic acid moiety is linked to the pyrrolidine nitrogen, forming a polar, functionalized molecule. This compound is typically used in pharmaceutical and organic synthesis as a building block for peptidomimetics or chiral catalysts due to its stereochemical rigidity and reactive carboxylate group.
Notably, the Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. The (R)-configuration at the 3-position of the pyrrolidine ring introduces stereoselectivity, making it valuable in asymmetric synthesis .
Properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-4-5-13(6-8)7-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVCVMIWAWLHLX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735219 | |
| Record name | {(3R)-3-[(tert-Butoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299203-96-6 | |
| Record name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299203-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {(3R)-3-[(tert-Butoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a nucleophilic substitution reaction, where the Boc-protected pyrrolidine reacts with a suitable acetic acid derivative.
Industrial Production Methods
Industrial production of (®-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(®-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor for various bioactive compounds, particularly those targeting neurological disorders.
Case Study : Research has shown that derivatives of this compound can modulate neurotransmitter systems, which may lead to new treatments for conditions such as depression and anxiety.
Neuroscience Research
The compound's ability to cross the blood-brain barrier makes it a candidate for studies involving neuroactive substances. Its derivatives have been explored in animal models to assess their effects on cognitive functions and behavior.
Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound enhanced memory retention in rodents, suggesting its potential utility in developing cognitive enhancers.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further modifications that can lead to diverse chemical entities.
Case Study : A research team successfully utilized this compound in the synthesis of novel peptide analogs that exhibited improved stability and bioactivity compared to their natural counterparts.
Mechanism of Action
The mechanism of action of (®-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence focuses on acetic acid derivatives and biochar modifications for uranium adsorption, which are unrelated to the target compound.
Table 1: Comparison of ((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic Acid with Selected Analogues
Key Differences and Research Findings
Boc-Protected vs. Unprotected Derivatives: The Boc group in this compound enhances steric protection of the amine, preventing unwanted side reactions during peptide coupling. In contrast, unprotected analogues (e.g., 3-aminopyrrolidine-acetic acid) are more reactive but less stable .
Chirality and Catalytic Activity: The (R)-configuration of the pyrrolidine ring distinguishes it from (S)-enantiomers, which may exhibit different binding affinities in asymmetric catalysis. For example, (S)-configured amino acids are more common in natural peptide sequences, whereas (R)-forms are used in non-natural ligand design .
Functional Group Modifications :
- Fluorinated acetic acid derivatives (e.g., difluoroacetic acid) exhibit stronger electron-withdrawing effects, altering pKa values and reactivity compared to the Boc-protected target compound .
Commercial and Practical Limitations: The discontinuation of this compound contrasts with the availability of simpler acetic acid derivatives (e.g., ammonium-15N acetate), which are mass-produced for industrial and research use .
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on the target compound’s physicochemical properties, synthesis protocols, or peer-reviewed studies. –12 and 14 focus on acetic acid’s role in uranium sorption via biochar modification, which is irrelevant to the Boc-protected pyrrolidine derivative. only confirms the compound’s commercial status without analytical details. Thus, this article relies on extrapolation from structural analogues and general Boc chemistry.
Biological Activity
((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid is a chiral compound with the molecular formula CHNO and a molecular weight of 244.14 g/mol. It features a pyrrolidine ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and makes it a valuable intermediate in organic synthesis and biological applications .
The biological activity of this compound primarily involves its interaction with specific molecular targets. The deprotection of the Boc group under acidic conditions reveals the free amine, which can participate in various biochemical pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity, which leads to desired biological effects .
Pharmacological Properties
Recent studies have indicated that compounds with similar structures exhibit significant pharmacological activities, including:
- Dopamine Receptor Modulation : Certain derivatives have been shown to act as biased agonists at dopamine receptors, influencing pathways such as cAMP signaling and ERK1/2 phosphorylation. This suggests potential applications in treating neurological disorders .
- Antimicrobial Activity : Research has highlighted the role of pyrrolidine derivatives in inhibiting virulence factors in bacteria, particularly through mechanisms targeting type III secretion systems (T3SS). This is particularly relevant in the context of developing new antibiotics amid rising resistance .
Study 1: Dopamine Receptor Agonists
A study on modified pyrrolidine compounds indicated that they could selectively activate G protein pathways over β-arrestin pathways. For example, modifications to the Boc group significantly altered the potency and efficacy of these compounds in receptor interactions .
Study 2: Antimicrobial Activity
In a screening assay for T3SS activity inhibition, this compound showed promising results at concentrations that inhibited secretion without completely halting bacterial growth. This positions the compound as a potential lead for developing novel antimicrobial agents targeting Gram-negative pathogens .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| ((S)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid | Chiral enantiomer | Similar receptor interactions but different efficacy |
| N-Boc-pyrrolidine | Simplified analog | Limited biological activity compared to Boc-protected derivatives |
| Pyrrolidine-2-carboxylic acid | Related compound | Different pharmacological profile; less stability due to lack of Boc protection |
Uniqueness and Applications
The unique combination of a chiral center, Boc-protected amino group, and an acetic acid moiety gives this compound specific chemical reactivity and biological activity. This makes it valuable in various research fields, including medicinal chemistry and drug development.
Q & A
Basic Research Questions
Q. How can the synthesis of ((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid be optimized for improved yield and purity?
- Methodological Answer : The synthesis typically involves:
Boc Protection : Reacting the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) to protect the amine group .
Acetic Acid Functionalization : Coupling the Boc-protected pyrrolidine with bromoacetic acid or chloroacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (solvent: dichloromethane/hexane) to isolate the enantiomerically pure product .
- Key Considerations : Monitor reaction progress via TLC and confirm stereochemical integrity using chiral HPLC .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), pyrrolidine ring protons (δ 2.5–3.5 ppm), and acetic acid moiety (δ ~3.9 ppm for CH₂) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch from Boc and acetic acid) and ~1250 cm⁻¹ (C-O-C stretch from Boc) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 285.18) .
- X-ray Crystallography : For absolute configuration confirmation (SHELX software suite for structure refinement) .
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?
- Methodological Answer : The Boc group:
- Protects the amine during synthesis to prevent unwanted side reactions (e.g., nucleophilic attack) .
- Enhances solubility in organic solvents (e.g., THF, DCM) for purification .
- Facilitates deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) for downstream functionalization in peptide synthesis .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what methods resolve R/S configuration ambiguities?
- Methodological Answer :
- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)-pyrrolidine derivatives) or asymmetric catalysis (e.g., chiral ligands in hydrogenation) .
- Separation Techniques :
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate via crystallization .
- Circular Dichroism (CD) : Confirm optical activity and correlate with crystallographic data .
Q. How do structural modifications (e.g., cyclopropyl vs. isopropyl substituents) impact biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., cyclopropyl-substituted variant) and evaluate via:
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorescence-based kinetic assays .
- Molecular Docking : Simulate binding interactions with AutoDock Vina or Schrödinger Suite to predict affinity differences .
- Key Findings : Cyclopropyl groups enhance rigidity and binding specificity, while isopropyl groups may increase hydrophobicity and membrane permeability .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Purity Validation : Re-analyze compounds via HPLC-MS to rule out impurities (>98% purity required) .
- Assay Standardization : Use consistent buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations across studies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to solvent effects (e.g., DMSO interference) .
Q. What computational strategies predict this compound’s interactions with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-receptor dynamics over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at binding sites (e.g., hydrogen bonds with Asp155 in 5-HT₁A) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
